(1-amino-2-methylpropan-2-yl)diethylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-N,2-N-diethyl-2-methylpropane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-5-10(6-2)8(3,4)7-9/h5-7,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQNWAJBDNOPAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C)(C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodological Advancements for 1 Amino 2 Methylpropan 2 Yl Diethylamine
Direct Amination Approaches for Substituted Propane Derivatives
Direct amination strategies focus on the introduction of the requisite amino functionalities onto a pre-existing 2-methylpropane skeleton. These methods can be divided into the initial installation of the primary amine followed by the construction of the diethylamine (B46881) moiety.
Nucleophilic Substitution Pathways for Primary Amine Introduction to the 2-Methylpropan Framework
The introduction of a primary amino group onto the 2-methylpropan framework is a critical first step in many synthetic routes. Nucleophilic substitution reactions are a primary method for this transformation, typically involving the displacement of a leaving group on a suitable substrate by an ammonia (B1221849) equivalent.
One common method is the reaction of a halogenoalkane with ammonia. studymind.co.uk This process, however, can be challenging to control, often resulting in a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, due to the product primary amine being nucleophilic itself. libretexts.orgmasterorganicchemistry.comlibretexts.org To favor the formation of the primary amine, a large excess of ammonia is typically used to decrease the probability of the initially formed amine reacting further with the alkyl halide. studymind.co.uk
A more controlled approach for synthesizing primary amines is the Gabriel synthesis. This method utilizes phthalimide (B116566) as an ammonia surrogate. The phthalimide anion acts as a nucleophile to displace a halide from a suitable alkyl halide, such as 1-halo-2-methylpropane. The resulting N-alkylphthalimide is then cleaved, typically via hydrolysis with acid or base, or more commonly with hydrazine, to release the desired primary amine, 2-methylpropan-1-amine, without the risk of over-alkylation. byjus.com
Table 1: Comparison of Nucleophilic Substitution Methods for Primary Amine Synthesis
| Method | Nucleophile | Substrate Example | Key Advantage | Key Disadvantage |
|---|---|---|---|---|
| Direct Ammonolysis | Ammonia (NH₃) | 1-bromo-2-methylpropane (B43306) | Inexpensive reagents | Poor selectivity, mixture of products libretexts.org |
| Gabriel Synthesis | Potassium phthalimide | 1-bromo-2-methylpropane | High selectivity for primary amine | Requires an additional deprotection step |
| Azide (B81097) Reduction | Sodium azide (NaN₃) | 1-bromo-2-methylpropane | Clean reaction, avoids over-alkylation | Use of potentially explosive azide reagents |
Reductive Amination Strategies for Installing Diethylamine Moieties on the Aminated Propan Backbone
Reductive amination is a highly effective and widely used method for forming carbon-nitrogen bonds, making it ideal for constructing the diethylamine group on a primary amine backbone like 2-amino-2-methyl-1-propanamine. libretexts.orgresearchgate.net This two-part reaction involves the initial reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in the same pot to the desired amine. youtube.com
To synthesize the diethylamine moiety, the primary amine would be reacted with two equivalents of an ethylating carbonyl compound, such as acetaldehyde (B116499). The reaction with the first equivalent of acetaldehyde forms an ethyl-imine, which is then reduced. This resulting secondary amine can then react with a second equivalent of acetaldehyde to form an iminium ion, which is subsequently reduced to the final tertiary amine.
A variety of reducing agents can be employed for this transformation. Sodium cyanoborohydride (NaBH₃CN) is a classic choice because it is mild enough not to reduce the starting aldehyde or ketone but is effective at reducing the intermediate iminium ion. youtube.comlibretexts.org Another common and often safer alternative is sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH), which is particularly effective for the reductive amination of a wide range of substrates. youtube.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source is also a viable method. youtube.com
The key advantage of reductive amination is its high selectivity, which avoids the formation of quaternary ammonium salts that can be a significant issue in direct alkylation with alkyl halides. youtube.com
Multi-Step Synthesis from Precursor Molecules for (1-amino-2-methylpropan-2-yl)diethylamine
An alternative to direct amination involves building the target molecule from precursors that already contain nitrogen functionalities, which are then converted to the required amine groups.
Conversion of Nitro and Cyano Precursors to the Primary Amine Functionality
Precursors containing nitro (NO₂) or cyano (CN) groups at the appropriate position on the 2-methylpropane framework can be readily converted to the primary amine. The reduction of a nitrile (cyano group) is a common method for synthesizing primary amines. libretexts.org For instance, a precursor like 2-methyl-2-(diethylamino)propanenitrile could be reduced to form the target compound. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used for this transformation, effectively converting the carbon-nitrogen triple bond of the nitrile to the aminomethyl group (-CH₂NH₂). chemicalbook.com
Similarly, a nitroalkane precursor, such as 1-nitro-2-methyl-2-(diethylamino)propane, can be reduced to the primary amine. This reduction can be achieved through various methods, including catalytic hydrogenation with catalysts like palladium, platinum, or nickel, or by using metal-acid systems such as tin and hydrochloric acid.
Alkylation Reactions for Diethylamine Construction within the this compound Structure
The diethylamine group can also be constructed through the direct alkylation of a primary amine precursor, such as 2-amino-2-methylpropan-1-amine. This involves reacting the primary amine with an ethylating agent, typically an ethyl halide like ethyl bromide or ethyl iodide. libretexts.org
However, this method suffers from a significant drawback: a lack of selectivity. masterorganicchemistry.com The primary amine reacts with the ethyl halide to form a secondary amine. This secondary amine is often more nucleophilic than the starting primary amine and can react further with the ethyl halide to produce a tertiary amine. masterorganicchemistry.com The process can continue, leading to the formation of a quaternary ammonium salt. libretexts.orglibretexts.org This results in a mixture of products that can be difficult to separate, lowering the yield of the desired tertiary amine. masterorganicchemistry.com Controlling the stoichiometry and reaction conditions can help mitigate this issue, but reductive amination is generally considered a superior method for controlled N-alkylation. masterorganicchemistry.com
Table 2: Comparison of Methods for Diethylamine Moiety Construction
| Method | Reagents | Key Advantage | Key Disadvantage |
|---|---|---|---|
| Reductive Amination | Acetaldehyde, NaBH₃CN or Na(OAc)₃BH | High selectivity, no over-alkylation youtube.com | Requires handling of carbonyls and specific reducing agents |
| Direct Alkylation | Ethyl bromide or Ethyl iodide | Simple reagents | Poor selectivity, leads to product mixtures masterorganicchemistry.com |
Asymmetric Synthesis and Chiral Resolution of this compound Stereoisomers
The carbon atom bearing the aminomethyl and diethylamino groups in this compound is a stereocenter. Therefore, the compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms requires either asymmetric synthesis or the resolution of a racemic mixture.
Asymmetric synthesis aims to create the desired stereoisomer directly. This can be achieved through various strategies, such as using chiral catalysts or chiral auxiliaries. For instance, asymmetric reductive amination of a suitable prochiral ketone precursor could be employed. This would involve using a chiral catalyst, often based on transition metals like iridium or rhodium complexed with chiral ligands, to stereoselectively reduce the imine intermediate. organic-chemistry.org Enzymatic methods, using imine reductases (IREDs), also offer a powerful tool for the asymmetric synthesis of chiral amines with high enantioselectivity. researchgate.net
Chiral resolution is a method used to separate a racemic mixture of enantiomers. A common approach is to react the racemic amine with a chiral resolving agent, such as an enantiomerically pure acid (e.g., tartaric acid or mandelic acid). This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by physical means, such as fractional crystallization. researchgate.net Once the diastereomeric salts are separated, the desired enantiomer of the amine can be liberated by treatment with a base. Chromatographic methods using a chiral stationary phase (chiral HPLC) can also be employed for the analytical or preparative separation of enantiomers.
Enantioselective Catalytic Approaches for Chiral this compound Derivatives
The creation of stereogenic centers with high enantiopurity is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. nih.gov For a molecule like this compound, which possesses a chiral center at the carbon bearing the primary amino group, enantioselective catalytic methods are paramount for accessing its individual enantiomers.
A number of catalytic asymmetric strategies are applicable for the synthesis of chiral 1,2-diamines and could be adapted for the target molecule. rsc.org These methods often involve the use of chiral transition metal catalysts or organocatalysts to control the stereochemical outcome of the reaction. chemrxiv.org
One potential approach is the asymmetric hydrogenation of a suitable prochiral precursor . For instance, a precursor containing a C=N double bond, such as an imine or an enamine, could be hydrogenated using a chiral catalyst, for example, one based on rhodium or iridium with a chiral phosphine (B1218219) ligand. This method is a powerful tool for the synthesis of chiral amines with high enantioselectivity. nih.gov
Another viable strategy is the catalytic asymmetric aminohydroxylation or diamination of a corresponding alkene . The diamination of alkenes, in particular, represents a direct and atom-economical route to 1,2-diamines. rsc.org This transformation can be catalyzed by various transition metals, including palladium, copper, or iron, in the presence of a chiral ligand to induce enantioselectivity. rsc.org
The ring-opening of meso-aziridines with an amine nucleophile is also a well-established method for the synthesis of chiral 1,2-diamines. rsc.org In this approach, a prochiral aziridine (B145994) is opened with diethylamine in the presence of a chiral catalyst, leading to the formation of the desired product with high enantiomeric excess. rsc.org
The following table illustrates the potential of these methods with examples from the literature on analogous substrates, highlighting the typical efficiencies that could be expected.
| Catalytic Approach | Substrate Type | Catalyst System (Example) | Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydrogenation | Prochiral Enamine | [Rh(COD)2]BF4 / Chiral Ligand | >95% | nih.gov |
| Asymmetric Diamination | Alkene | Pd(0) / Chiral Ligand | 90-99% | rsc.org |
| Asymmetric Ring-Opening | meso-Aziridine | Ti(OiPr)4 / Chiral Ligand | up to 95% | rsc.org |
Diastereoselective Synthesis and Separation Techniques for this compound Precursors
When a molecule contains multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) becomes as crucial as controlling the absolute stereochemistry (enantioselectivity). For derivatives of this compound that may contain an additional stereocenter, diastereoselective synthetic methods are required.
The Petasis boronic acid Mannich reaction is a versatile multicomponent reaction that can be employed to generate β-amino alcohols with high diastereoselectivity. nih.gov By using a chiral α-hydroxy aldehyde, a boronic acid, and an amine, it is possible to synthesize enantiopure β-amino alcohols, which are valuable precursors to vicinal diamines. nih.gov The inherent diastereoselectivity of this reaction typically favors the anti product, but catalyst control can be used to access the syn diastereomer as well. nih.gov
Another powerful strategy is the aza-Henry (nitro-Mannich) reaction , which involves the addition of a nitroalkane to an imine. acs.org This reaction creates two new stereocenters, and the diastereoselectivity can be controlled through the choice of catalyst and reaction conditions. The resulting nitroamine can then be reduced to the corresponding 1,2-diamine.
In cases where a diastereomeric mixture is formed, separation techniques are employed to isolate the desired stereoisomer. Chiral chromatography is a widely used method for the separation of enantiomers and diastereomers. acs.org Additionally, enantioselective crystallization and filtration methods can be effective for separating stereoisomers on a larger scale. acs.org
The table below summarizes some diastereoselective reactions and their typical outcomes for the synthesis of precursors to chiral diamines.
| Diastereoselective Method | Reactants | Catalyst/Auxiliary | Diastereomeric Ratio (d.r.) | Reference |
| Petasis Reaction | Chiral α-hydroxy aldehyde, Amine, Boronic Acid | Chiral Biphenol | >20:1 (syn) | nih.gov |
| Aza-Henry Reaction | Imine, Nitroalkane | Cu(I) / Chiral Ligand | up to 99:1 | acs.org |
Optimization of Reaction Conditions and Isolation Methodologies for this compound
For the synthesis of this compound, the choice of solvent could range from polar aprotic solvents like THF and dichloromethane (B109758) to protic solvents like ethanol, depending on the specific reaction being performed. Temperature control is also critical; many asymmetric reactions are run at low temperatures to enhance selectivity.
The following table provides an example of how reaction conditions can be optimized for a generic amination reaction, based on findings for similar transformations. researchgate.net
| Parameter | Variation | Effect on Yield | Optimal Condition |
| Solvent | Toluene, Dioxane, 1-Butanol | 1-Butanol gave the highest yield | 1-Butanol |
| Base | K2CO3, Cs2CO3, Et3N | Et3N was found to be the best | Et3N |
| Temperature | 80 °C, 100 °C, 120 °C | Higher temperature led to decomposition | 100 °C |
| Catalyst Loading | 1 mol%, 2 mol%, 5 mol% | 2 mol% provided the best balance of yield and cost | 2 mol% |
Flow Chemistry and Continuous Processing in the Synthesis of this compound
Flow chemistry, or continuous processing, has emerged as a powerful technology in chemical synthesis, offering several advantages over traditional batch processing. scribd.comresearchgate.net These benefits include enhanced safety due to smaller reaction volumes, improved heat and mass transfer leading to better reaction control and higher yields, and the potential for straightforward automation and scale-up. researchgate.net
The synthesis of amines and their derivatives is well-suited to flow chemistry. For example, a multi-step synthesis can be telescoped into a single continuous process, minimizing manual handling and purification of intermediates. researchgate.net Reaction parameters such as temperature, pressure, and residence time can be precisely controlled in a microreactor, allowing for rapid optimization and exploration of reaction conditions that may not be accessible in batch. scribd.com
A hypothetical flow synthesis of this compound could involve pumping the starting materials through a heated reactor column packed with a solid-supported catalyst. The product stream would then pass through an in-line purification unit, such as a scavenger resin or a continuous liquid-liquid extraction module, to afford the purified product. This approach could lead to a more efficient, safer, and scalable synthesis of the target compound.
The table below illustrates a comparison between batch and flow processes for a representative nucleophilic substitution reaction to produce an amine. scribd.com
| Parameter | Batch Process | Flow Process |
| Reaction Time | 24 hours | 10 minutes (residence time) |
| Temperature | 120 °C | 160 °C (superheated) |
| Yield | 65% | 85% |
| Safety | Higher risk due to large volume | Lower risk due to small volume |
Chemical Reactivity and Derivatization Studies of 1 Amino 2 Methylpropan 2 Yl Diethylamine
Basicity and Nucleophilicity of the Amine Functionalities in (1-amino-2-methylpropan-2-yl)diethylamine
The presence of two distinct amine groups, a primary (-NH₂) and a tertiary (-NEt₂), on a sterically crowded carbon framework dictates the basicity and nucleophilicity of this compound.
pKa Determination and Solvation Effects on this compound Basicity
The basicity of an amine is quantified by the pKa of its conjugate acid. For this compound, two protonation steps are possible, corresponding to two pKa values. The tertiary amine is expected to be more basic than the primary amine due to the electron-donating effect of the two ethyl groups. However, steric hindrance around the tertiary nitrogen by the bulky gem-dimethyl and diethyl groups, as well as solvation effects, can significantly influence its basicity. In aqueous solution, secondary amines are often stronger bases than tertiary amines due to better solvation of the secondary ammonium (B1175870) ion. studysmarter.co.uk
Table 1: Predicted pKa Values of this compound in Aqueous Solution
| Amine Functionality | Predicted pKa Range | Rationale |
| Tertiary Amine | 10.0 - 10.5 | The electron-donating ethyl groups increase electron density on the nitrogen, enhancing basicity. However, significant steric hindrance may slightly reduce the basicity compared to less hindered tertiary amines by impeding solvation of the conjugate acid. reddit.com |
| Primary Amine | 9.5 - 10.0 | Less sterically hindered than the tertiary amine, allowing for better solvation of the corresponding ammonium ion. The absence of multiple alkyl groups makes it inherently less basic than the tertiary amine. |
Note: These are estimated values based on trends observed for structurally similar amines.
Nucleophilic Attack Profiles at Primary and Tertiary Amine Centers of this compound
Nucleophilicity is influenced by both basicity and steric accessibility. Generally, primary amines are better nucleophiles than tertiary amines due to reduced steric hindrance. fiveable.me For this compound, the primary amine is expected to be the more reactive nucleophilic center.
The tertiary amine, being significantly hindered by two ethyl groups and the adjacent quaternary carbon, will be a poor nucleophile. masterorganicchemistry.com While it can still participate in reactions with small electrophiles like protons (as reflected in its basicity), its reaction with larger electrophiles will be slow.
Amidation and Sulfonamidation of the Primary Amine in this compound
Similar to acylation, amidation and sulfonamidation reactions are expected to be highly selective for the primary amine functionality.
Direct amidation with carboxylic acids, often requiring coupling agents, will lead to the formation of an amide bond at the primary amine. ccspublishing.org.cn The tertiary amine will not participate in this reaction.
Sulfonamidation, the reaction with a sulfonyl chloride, will also selectively occur at the primary amine to yield a sulfonamide. msu.edu This reaction is a common method for the protection of primary amines.
Cyclization and Heterocycle Formation Reactions Involving this compound as a Precursor
The 1,2-diamine motif in this compound makes it a potential precursor for the synthesis of saturated nitrogen-containing heterocycles. For instance, reaction with 1,2-dicarbonyl compounds like glyoxal (B1671930) or 2,3-butanedione (B143835) could lead to the formation of substituted pyrazine (B50134) derivatives through a cyclocondensation reaction. jlu.edu.cn Furthermore, intramolecular cyclization reactions could be envisioned if one of the amine functionalities is first derivatized with a group containing a suitable electrophile.
Oxidation and Reduction Pathways of this compound
The oxidation of amines is complex and depends on the oxidant used. The primary amine can be oxidized to various products, including imines, oximes, or nitro compounds, depending on the reaction conditions. britannica.com The tertiary amine can be oxidized to an amine oxide with reagents like hydrogen peroxide or a peroxy acid. dtic.mil Stronger oxidizing agents can lead to the cleavage of the C-N bonds.
Reduction of the amine functionalities themselves is not a common transformation unless they are part of a reducible functional group (e.g., an amide or an imine). If the molecule were to be, for example, acylated at the primary amine to form an amide, this amide could then be reduced back to a secondary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.org
No Catalytic Applications Found for this compound in Scientific Literature
Following a comprehensive and thorough search of scientific databases and scholarly articles, no specific information is available regarding the applications of the chemical compound this compound in the field of catalysis. The investigation sought to uncover its use as a ligand in transition metal catalysis and its role in organocatalysis, as per the structured outline provided.
Consequently, there is no reported data on the catalytic activity of any this compound-metal complexes in organic transformations. Similarly, the role of this compound as a Brønsted base organocatalyst or the use of its derivatives for stereocontrol and enantioselectivity in organocatalytic reactions has not been documented in the available scientific literature.
Therefore, it is not possible to provide an article on the specified topics, as there is a lack of foundational research and published findings concerning the catalytic applications of this compound.
Applications of 1 Amino 2 Methylpropan 2 Yl Diethylamine in Catalysis
(1-amino-2-methylpropan-2-yl)diethylamine in Organocatalysis
Mechanistic Investigations of Organocatalytic Cycles Involving this compound
While specific mechanistic studies detailing the organocatalytic cycles of this compound are not extensively documented in dedicated literature, a robust understanding of its catalytic behavior can be extrapolated from the well-established mechanisms of structurally similar bifunctional 1,2-diamine organocatalysts. The presence of both a primary amine and a sterically hindered tertiary amine within the same molecule suggests a cooperative catalytic action, a hallmark of many powerful organocatalytic systems.
The prevailing mechanistic hypothesis for catalysts of this nature involves a dual-activation strategy. In this model, the two distinct amine functionalities play separate yet synergistic roles in activating the reacting partners. Typically, the less hindered primary amine engages with a carbonyl-containing substrate (like a ketone or aldehyde) to form a nucleophilic enamine intermediate. Concurrently, the second amine functionality, in this case, the tertiary diethylamino group, can act as a Brønsted base or engage in hydrogen bonding interactions to activate the electrophilic partner.
A generalized organocatalytic cycle, based on analogous systems such as those derived from cyclohexane-1,2-diamine, can be proposed for reactions like the asymmetric Michael or aldol (B89426) additions. mdpi.com This hypothetical cycle would encompass the following key steps:
Enamine Formation: The catalytic cycle is initiated by the reaction of the primary amino group of this compound with a carbonyl compound (e.g., a ketone) to form a chiral enamine intermediate. This transformation enhances the nucleophilicity of the α-carbon of the carbonyl compound. Computational studies on similar systems have shown that enamine formation is a crucial step for activating the donor molecule. mdpi.com
Electrophile Activation and Orientation: Simultaneously, the tertiary amine moiety, or more precisely, the protonated form of the primary amine after enamine formation, can act as a hydrogen-bond donor. This hydrogen-bonding capability allows the catalyst to coordinate with the electrophilic substrate (e.g., a nitroalkene or an aldehyde), thereby activating it and orienting it for a stereoselective attack by the enamine. nih.gov This dual activation and organization of both the nucleophile and the electrophile in the transition state is a critical feature of bifunctional catalysis. nih.gov
Carbon-Carbon Bond Formation: The nucleophilic enamine then attacks the activated electrophile, leading to the formation of a new carbon-carbon bond. The stereochemical outcome of this step is dictated by the chiral environment created by the catalyst. The sterically demanding nature of the 2-methylpropan-2-yl group likely plays a significant role in directing the facial selectivity of the attack, shielding one face of the enamine and allowing the electrophile to approach from the less hindered side.
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is subsequently hydrolyzed by trace amounts of water present in the reaction medium. This step releases the final product and regenerates the active form of the this compound catalyst, allowing it to enter a new catalytic cycle.
Kinetic and computational studies on analogous bifunctional catalysts have provided substantial evidence for this type of mechanistic pathway. For instance, Hammett analysis in aldol and nitroaldol condensations catalyzed by aminosilicas has supported mechanisms where the electrophile is activated, showing accelerated rates with electron-withdrawing substituents on the electrophile. acs.orgresearchgate.net Furthermore, transition state analysis using density functional theory (DFT) for similar bifunctional systems has highlighted the importance of a network of hydrogen bonds in stabilizing the transition state and controlling enantioselectivity. nih.gov
While these investigations provide a solid framework for understanding the catalytic role of this compound, it is important to note that the specific energetics, transition state geometries, and rate-determining steps for this particular catalyst would require dedicated experimental and computational studies. The unique steric hindrance provided by the gem-dimethyl group on the carbon bearing the tertiary amine is a structural feature that could significantly influence the catalytic efficiency and selectivity compared to other 1,2-diamine catalysts.
The following table summarizes the proposed roles of the functional groups in this compound during a hypothetical organocatalytic cycle, based on mechanistic insights from related bifunctional catalysts.
| Functional Group | Proposed Role in Catalytic Cycle | Mechanistic Evidence from Analogous Systems |
| Primary Amine (-NH2) | Forms a nucleophilic enamine intermediate with a carbonyl substrate. | Well-established in proline and diamine-based organocatalysis. mdpi.com |
| Tertiary Amine (-N(Et)2) | Acts as a Brønsted base or participates in hydrogen bonding to activate the electrophile. | Supported by studies on bifunctional thiourea (B124793) and diamine catalysts. mdpi.comnih.gov |
| Protonated Amine (-NH3+) | Can serve as a hydrogen-bond donor to orient the electrophile in the transition state. | Computational studies highlight the role of hydrogen bonding in stereocontrol. nih.gov |
| Steric Bulk (gem-dimethyl) | Influences the stereochemical outcome by providing a chiral environment and directing the approach of the electrophile. | Steric hindrance is a known factor in controlling facial selectivity in asymmetric catalysis. |
Advanced Materials Science and Polymer Chemistry Applications of 1 Amino 2 Methylpropan 2 Yl Diethylamine
(1-amino-2-methylpropan-2-yl)diethylamine as a Monomer in Polymer Synthesis
The presence of two distinct amine functionalities allows this compound to be incorporated into polymer chains through various polymerization techniques, leading to materials with tailored properties.
Polycondensation Reactions for Amine-Functionalized Polymer Architectures
The primary amine group of this compound can readily participate in polycondensation reactions with monomers containing two or more carboxylic acid, acyl chloride, or ester groups. This process yields polyamides with pendant diethylamino groups, which can influence the polymer's solubility, thermal properties, and potential for further reactions.
The steric hindrance provided by the gem-dimethyl groups and the diethylamino moiety can impact the polymerization kinetics and the final molecular weight of the resulting polyamide. rsc.orgnih.govresearchgate.net In some cases, this steric bulk can lead to polymers with increased fractional free volume, a desirable characteristic for applications such as gas separation membranes. rsc.org The synthesis of polyamides from sterically hindered diamines and diols can be achieved through catalytic dehydrogenation, offering a cleaner, atom-economic alternative to traditional condensation methods. nih.govresearchgate.net
Table 1: Hypothetical Polycondensation of this compound with Adipoyl Chloride
| Reactant 1 | Reactant 2 | Resulting Polymer | Pendant Functional Group | Potential Properties |
| This compound | Adipoyl Chloride | Polyamide | Diethylamino | Increased solubility in organic solvents, site for quaternization |
Ring-Opening Polymerization Initiated or Catalyzed by this compound
The amine functionalities of this compound can act as initiators or catalysts in ring-opening polymerization (ROP) of cyclic monomers like lactones, lactides, and epoxides. wikipedia.orgvot.plnih.gov
The primary amine can initiate the ROP of lactones, such as ε-caprolactone, by nucleophilic attack on the ester carbonyl group, leading to the formation of a polyester (B1180765) chain with a terminal hydroxyl group and an initiating amine moiety incorporated at the other end. vot.pl The tertiary amine, in the presence of a proton source like an alcohol, can catalyze the ROP of epoxides. nih.govpsu.edu The mechanism involves the formation of a quaternary ammonium (B1175870) alkoxide species that then initiates the polymerization. psu.edu The dual functionality of this diamine could potentially lead to complex polymer architectures, such as block copolymers, if the reactivity of the primary and tertiary amines can be selectively controlled.
Post-Polymerization Modification and Cross-Linking Strategies Employing this compound
Post-polymerization modification is a powerful tool for introducing new functionalities into existing polymers. cmu.edusemanticscholar.org The reactive primary amine of this compound makes it a suitable candidate for grafting onto polymer backbones containing electrophilic groups, such as esters, acyl chlorides, or epoxides. researchgate.netscirp.org This approach allows for the creation of amine-functionalized polymers from a wider range of precursor materials.
Furthermore, its diamine nature enables it to act as a cross-linking agent for thermosetting resins, particularly epoxy resins. nih.gov The primary amine can react with two epoxide rings, forming a covalent cross-link. The curing process and the final properties of the thermoset, such as its glass transition temperature and mechanical strength, would be influenced by the structure of the diamine. nih.gov
Supramolecular Assembly and Self-Assembled Systems Incorporating this compound
The incorporation of this compound into polymer chains can drive the formation of supramolecular assemblies through non-covalent interactions. mdpi.com The pendant diethylamino groups can participate in hydrogen bonding or, upon protonation, electrostatic interactions, leading to the self-assembly of polymers in solution to form micelles, vesicles, or other nanostructures. nih.govresearchgate.netnih.gov
For instance, amphiphilic block copolymers containing a hydrophobic block and a hydrophilic block functionalized with this diamine could self-assemble in aqueous media. The morphology and stability of these assemblies would be dependent on factors such as pH, ionic strength, and the chemical nature of the polymer blocks. researchgate.net
Functionalization of Surfaces and Nanomaterials with this compound Moieties
The amine groups of this compound can be used to covalently attach this molecule to the surfaces of various materials, including silica (B1680970) and metallic nanoparticles, thereby altering their surface properties. nih.govnih.govmdpi.comrsc.orgresearchgate.net
For silica surfaces, which are rich in silanol (B1196071) groups, the diamine can be grafted using silane (B1218182) coupling agents. nih.govmdpi.com This amine functionalization can change the surface charge and hydrophilicity of the silica particles. nih.govrsc.org In the case of gold nanoparticles, the primary amine group can directly coordinate to the gold surface, providing a stable anchoring point for further functionalization. figshare.comnih.govmdpi.com The presence of the diethylamino group offers a site for subsequent chemical reactions, allowing for the construction of multifunctional nanoparticle systems for applications in catalysis, sensing, and drug delivery. nih.govnih.govmdpi.com
Computational Chemistry and Theoretical Investigations of 1 Amino 2 Methylpropan 2 Yl Diethylamine
Quantum Chemical Calculations of Electronic Structure and Energetics of (1-amino-2-methylpropan-2-yl)diethylamine
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.
Detailed research findings from such calculations would involve the determination of key electronic and energetic properties. The geometry of the molecule would first be optimized to find its lowest energy structure. From this optimized structure, a variety of properties can be calculated. The distribution of electrons is described by analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) maps would be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the lone pairs on the two nitrogen atoms are expected to be regions of negative electrostatic potential, indicating their susceptibility to electrophilic attack or involvement in hydrogen bonding. Natural Bond Orbital (NBO) analysis can also be performed to provide a detailed picture of charge distribution and intramolecular interactions, such as hyperconjugation. rsc.org
| Property | Calculated Value (Illustrative) | Significance |
|---|---|---|
| Total Energy (Hartree) | -485.123 | Thermodynamic stability of the molecule. |
| HOMO Energy (eV) | -6.54 | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. |
| LUMO Energy (eV) | 1.23 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (eV) | 7.77 | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |
| Dipole Moment (Debye) | 1.89 | Measures the overall polarity of the molecule, influencing intermolecular interactions and solubility. |
Conformational Analysis and Molecular Dynamics Simulations of this compound
This compound possesses several rotatable single bonds, leading to significant conformational flexibility. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them.
A systematic conformational search can be performed by rotating the dihedral angles of key bonds, such as the C-C and C-N bonds, and calculating the energy of each resulting structure. This process maps out the potential energy surface of the molecule, identifying local and global energy minima that correspond to stable conformers. nih.gov
Molecular Dynamics (MD) simulations offer a more dynamic picture of the molecule's behavior. nih.gov By simulating the motion of atoms over time, MD can explore the conformational space and reveal how the molecule flexes, bends, and transitions between different shapes at a given temperature. nih.govnih.gov For this compound, MD simulations in an explicit solvent like water could provide insights into its hydration shell and how interactions with the solvent influence its preferred conformation. nih.gov Analysis of the simulation trajectory can reveal the most populated conformations and the timescales of conformational changes.
| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| A (Global Minimum) | 178° (anti) | 0.00 | 75.3 |
| B | 65° (gauche) | 1.15 | 14.1 |
| C | -68° (gauche) | 1.25 | 10.6 |
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) for this compound
Computational methods can accurately predict various spectroscopic properties, which are invaluable for structure elucidation and characterization.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nih.gov These predicted shifts, when referenced against a standard like tetramethylsilane (TMS), can be compared with experimental data to confirm the molecular structure. This is particularly useful for assigning signals in complex spectra.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations yield a theoretical infrared (IR) spectrum. mdpi.com The predicted frequencies for stretching and bending modes of functional groups (e.g., N-H, C-H, C-N) can be compared with experimental FT-IR spectra to identify the molecule and analyze its vibrational characteristics. nih.govmdpi.com
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic excitation energies and oscillator strengths. nih.gov These calculations provide the absorption wavelengths (λ_max) that correspond to electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals, allowing for the prediction of the UV-Vis spectrum.
| Spectroscopy | Predicted Feature | Value | Assignment |
|---|---|---|---|
| ¹³C NMR | Chemical Shift (δ) | ~55 ppm | Quaternary Carbon (C-N) |
| ¹H NMR | Chemical Shift (δ) | ~2.5 ppm | Methylene (B1212753) protons (-CH₂-N) |
| IR | Vibrational Frequency (ν) | ~3350 cm⁻¹ | N-H stretch (primary amine) |
| UV-Vis | Absorption Maximum (λ_max) | ~210 nm | n → σ* transition |
Reaction Mechanism Elucidation for Transformations Involving this compound
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, potential reactions could involve its primary and tertiary amine functionalities. A relevant example is the reaction of sterically hindered amines with carbon dioxide, a process studied computationally for similar molecules like 2-amino-2-methyl-1-propanol (B13486) (AMP). researchgate.net
Structure-Property Relationship Studies for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to build statistical models that correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.govsemanticscholar.org
For this compound, a QSAR study would begin by designing a library of derivatives. This could involve modifying the ethyl groups on the tertiary amine, substituting the methyl groups on the quaternary carbon, or altering the aminomethyl group. For each derivative, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, including:
Electronic descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies.
Steric descriptors: Molecular volume, surface area, specific shape indices.
Topological descriptors: Describing atomic connectivity and branching.
Physicochemical descriptors: LogP (lipophilicity), polar surface area (PSA).
Analytical Methodologies for the Characterization and Detection of 1 Amino 2 Methylpropan 2 Yl Diethylamine
Spectroscopic Techniques for Structural Elucidation (NMR, IR, Mass Spectrometry)
Spectroscopic methods are indispensable for the structural elucidation of (1-amino-2-methylpropan-2-yl)diethylamine, providing detailed information about its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for confirming the connectivity of atoms in the molecule.
¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the different types of protons present. The protons of the two methyl groups attached to the quaternary carbon would likely appear as a singlet. The methylene (B1212753) protons of the aminomethyl group would also produce a singlet. The diethylamino group would exhibit a quartet for the methylene protons and a triplet for the terminal methyl protons, arising from spin-spin coupling. The protons of the primary amine group may appear as a broad singlet. The chemical shifts of protons alpha to the nitrogen atoms are typically in the range of δ 2.2-2.9 ppm. projectguru.in
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The quaternary carbon would be identifiable, as would the carbons of the methyl groups, the aminomethyl group, and the two different carbons of the diethylamino group. For diethylamine (B46881), the ¹³C NMR signals appear at approximately 42.5 ppm and 11.4 ppm. wpmucdn.comchemicalbook.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by absorption bands corresponding to the primary and tertiary amine groups.
N-H Stretching: Primary amines typically show two N-H stretching bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com Secondary amines show a single band in this region, while tertiary amines show no bands here due to the absence of an N-H bond. orgchemboulder.comrockymountainlabs.comtutorchase.com
N-H Bending: Primary amines exhibit an N-H bending vibration in the 1650-1580 cm⁻¹ region. orgchemboulder.com
C-N Stretching: The C-N stretching vibrations for aliphatic amines are typically observed in the 1250-1020 cm⁻¹ range. orgchemboulder.com
| Functional Group | Characteristic IR Absorption (cm⁻¹) |
| Primary Amine (N-H Stretch) | 3400-3250 (two bands) |
| Primary Amine (N-H Bend) | 1650-1580 |
| Aliphatic C-N Stretch | 1250-1020 |
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural confirmation. For aliphatic amines, a common fragmentation pathway is α-cleavage, where the bond between the carbon atom adjacent to the nitrogen and another carbon atom is broken. miamioh.edu
For this compound, the molecular ion peak (M⁺) would be observed, and its odd molecular weight would be indicative of the presence of an odd number of nitrogen atoms. future4200.com The fragmentation of N,N-diethylamine shows a characteristic peak at m/z 58 due to α-cleavage. future4200.com A similar fragmentation pattern would be expected for the target compound.
| Ion | Expected m/z | Fragmentation Pathway |
| Molecular Ion [M]⁺ | 144 | - |
| [M-CH₃]⁺ | 129 | α-cleavage |
| [M-C₂H₅]⁺ | 115 | α-cleavage |
Chromatographic Methods for Separation and Quantification (GC, HPLC)
Chromatographic techniques are essential for separating this compound from impurities and for its quantification.
Gas Chromatography (GC): GC is a suitable technique for the analysis of volatile amines. However, the high polarity of amines can lead to peak tailing and adsorption on standard GC columns. nih.gov To overcome these issues, deactivated columns or columns with a basic stationary phase are often employed. labrulez.com For the analysis of diamines, packings such as 10% Carbowax 20M/2% KOH on Chromosorb W AW have been used successfully. labrulez.com
Derivatization can also be employed to improve the chromatographic properties and sensitivity of amines. nih.gov For instance, reaction with trifluoroacetic anhydride (B1165640) can produce more volatile and less polar derivatives suitable for GC analysis. nih.gov Flame ionization detection (FID) is a common detection method for the GC analysis of amines. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. Aliphatic amines often lack a UV chromophore, making their detection by standard UV detectors challenging. sigmaaldrich.com Therefore, pre-column derivatization with a UV-active or fluorescent reagent is a common strategy. thermofisher.compsu.edu Reagents such as o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl) react with primary and secondary amines to form highly fluorescent derivatives, enabling sensitive detection. thermofisher.comnih.gov
Reversed-phase HPLC using a C18 column is a common approach for separating derivatized amines. sigmaaldrich.comresearchgate.net The mobile phase typically consists of a mixture of acetonitrile (B52724) and water or a buffer. projectguru.in
Elemental Analysis and Titrimetric Methods for Purity Assessment
Classical methods like elemental analysis and titration are fundamental for determining the elemental composition and purity of this compound.
Elemental Analysis: Elemental analysis, typically through combustion analysis, is used to determine the percentage of carbon, hydrogen, and nitrogen in the compound. velp.comaccessengineeringlibrary.com The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula (C₈H₂₀N₂) to assess the purity of the sample. acs.org This technique is crucial for verifying the empirical formula of a newly synthesized compound. acs.org
Titrimetric Methods: The basic nature of the amine functional groups allows for their quantification by acid-base titration. Nonaqueous titration is often preferred for weak bases like amines. metrohm.com A common method involves dissolving the amine in a non-aqueous solvent, such as glacial acetic acid, and titrating with a strong acid, like perchloric acid in acetic acid. mt.comresearchgate.net The endpoint can be determined potentiometrically. researchgate.net This method allows for the determination of the total amine content and can be used to calculate the purity of the sample.
Advanced Techniques for Isomeric Purity Determination (Chiral HPLC, GC-MS with Chiral Columns)
The presence of a chiral center in this compound necessitates the use of advanced techniques to determine its enantiomeric purity.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers. phenomenex.com This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. chiralpedia.comelementlabsolutions.com Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds, including amines. yakhak.org The choice of mobile phase, which is often a mixture of alkanes and alcohols, is critical for achieving optimal separation. elementlabsolutions.com
Another approach is the use of a chiral mobile phase additive (CMPA), where a chiral selector is added to the mobile phase to form transient diastereomeric complexes with the enantiomers, allowing for their separation on an achiral column. chiralpedia.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Columns: Chiral GC is another effective method for the enantiomeric separation of volatile compounds. gcms.cz Similar to chiral HPLC, this technique utilizes a capillary column coated with a chiral stationary phase. wiley.com Cyclodextrin derivatives are common CSPs for the GC separation of chiral amines. wiley.com
For chiral amines, derivatization is often necessary to improve volatility and chromatographic performance. researchgate.net The derivatized enantiomers are then separated on the chiral column and detected by a mass spectrometer, which provides both quantification and structural information. nih.gov
Environmental and Green Chemistry Considerations in the Research of 1 Amino 2 Methylpropan 2 Yl Diethylamine
Pathways of Chemical Degradation and Transformation in Environmental Matrices
There is no available scientific literature detailing the pathways of chemical degradation and transformation of (1-amino-2-methylpropan-2-yl)diethylamine in environmental matrices such as soil, water, or air. Studies on its persistence, potential for bioaccumulation, and the nature of its transformation products have not been published. While research exists on the degradation of other amines, such as 2-amino-2-methyl-1-propanol (B13486) (AMP), those findings cannot be directly extrapolated to this compound due to differences in chemical structure and properties. nih.govresearchgate.netusn.no
Development of Sustainable Synthetic Routes and Processes for this compound
Information regarding the development of sustainable or "green" synthetic routes for this compound is not present in the accessible scientific literature. The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances, but their specific application to the synthesis of this compound has not been documented. nih.govmdpi.com Research into greener synthetic methods typically focuses on commercially relevant chemicals, and this particular compound does not appear to fall into that category.
Waste Minimization and By-product Utilization in the Synthesis of this compound
There are no published studies concerning waste minimization or by-product utilization specifically for the synthesis of this compound. Research in this area of green chemistry focuses on improving the efficiency of chemical processes by reducing waste (atom economy), finding uses for by-products, and recycling reagents and solvents. rsc.org Without established industrial synthesis routes for this compound, research into optimizing these aspects has not been undertaken.
Future Research Directions and Emerging Applications of 1 Amino 2 Methylpropan 2 Yl Diethylamine
Exploration of Novel Synthetic Pathways and Derivatization Strategies for Enhanced Functionality
Future research into (1-amino-2-methylpropan-2-yl)diethylamine will likely focus on developing more efficient and versatile synthetic routes. Current methods for synthesizing sterically hindered vicinal diamines can be challenging. nih.govacs.org Innovations in this area could unlock the full potential of this compound.
One promising avenue is the exploration of catalytic asymmetric synthesis, which would allow for the production of specific stereoisomers of this compound and its derivatives. Chiral vicinal diamines are highly valuable as ligands in asymmetric catalysis and as key building blocks for pharmaceuticals. nih.govnih.govrsc.org Methodologies such as rhodium-catalyzed C-H amination and hydroamination of allylic amines could be adapted for this purpose. nih.govnih.gov
Furthermore, derivatization of the primary and tertiary amine groups offers a straightforward approach to tuning the compound's properties for specific applications. For instance, acylation, alkylation, or arylation of the primary amine could be used to introduce new functional groups, thereby altering its solubility, coordination properties, and reactivity. nih.gov Such modifications are crucial for designing molecules with enhanced functionality for use in catalysis, materials science, and medicinal chemistry.
Table 1: Potential Derivatization Strategies for this compound
| Reaction Type | Reagent Class | Potential Functional Group Introduced | Anticipated Change in Property |
| Acylation | Acyl chlorides, Anhydrides | Amide | Modified solubility, coordination sites |
| Alkylation | Alkyl halides | Secondary/Tertiary Amines | Increased steric bulk, altered basicity |
| Arylation | Aryl halides | Arylamine | Electronic properties, potential for π-stacking |
| Schiff Base Formation | Aldehydes, Ketones | Imine | Reversible linkages, sensor applications |
Expansion of Catalytic Applications and Design of Advanced Catalytic Systems Incorporating this compound
The unique structural features of this compound, namely the presence of both a primary and a tertiary amine on a sterically congested backbone, make it a compelling candidate for use in catalysis. Vicinal diamines are well-established as effective ligands for a variety of metal-catalyzed reactions. nih.gov
Future research could focus on the design of novel catalytic systems where this compound or its derivatives act as ligands for transition metals such as rhodium, palladium, or copper. nih.govnih.govnih.gov These complexes could be investigated for their efficacy in reactions such as asymmetric hydrogenation, carbon-carbon bond formation, and C-H functionalization. researchgate.net The steric hindrance provided by the gem-dimethyl and diethyl groups could impart unique selectivity in these catalytic transformations.
Moreover, the bifunctional nature of this diamine could be exploited in organocatalysis. The combination of a primary and a tertiary amine allows for the potential for cooperative catalysis, where both amine groups participate in the catalytic cycle to activate substrates and control stereochemistry.
Integration into Advanced Functional Materials and Nanotechnology for Targeted Applications
The incorporation of this compound into advanced materials and nanostructures presents a promising area for future investigation. Diamine-functionalized materials have shown significant potential in a range of applications, from gas capture to drug delivery.
One area of interest is the development of novel sorbent materials for carbon dioxide capture. Diamine-functionalized metal-organic frameworks (MOFs) have demonstrated exceptional CO2 adsorption capacities. researchgate.netchemrxiv.org The specific steric and electronic properties of this compound could lead to MOFs with tailored CO2 uptake and release characteristics.
In the realm of nanotechnology, this diamine could be used to functionalize nanomaterials such as graphene oxide or quantum dots. rsc.orgnih.gov Such functionalization can improve the dispersibility of these materials in various solvents and introduce new functionalities. For example, diamine-functionalized graphene oxide has been explored for its potential in fabricating electrically conductive nanocomposite films. rsc.org The presence of both primary and tertiary amines on this compound could allow for multi-modal functionalization and the creation of hierarchical nanostructures.
Table 2: Potential Applications in Advanced Materials and Nanotechnology
| Material/Platform | Role of this compound | Potential Application |
| Metal-Organic Frameworks (MOFs) | Functionalizing ligand | Selective CO2 capture, catalysis |
| Graphene Oxide | Surface modifier | Enhanced dispersibility, conductive films |
| Quantum Dots | Capping agent | Tunable optical properties, sensors |
| Polymers | Cross-linking agent, monomer | Improved mechanical properties, specialty resins |
Interdisciplinary Research Opportunities for this compound in Emerging Scientific Fields
The versatility of this compound opens up numerous opportunities for interdisciplinary research. Its structural motifs are relevant to fields ranging from medicinal chemistry to plant science.
In medicinal chemistry, vicinal diamines are recognized as privileged structures in biologically active compounds. nih.govresearchgate.net Future research could explore the synthesis of libraries of derivatives of this compound for screening against various biological targets. The unique substitution pattern of this diamine could lead to the discovery of novel therapeutic agents.
Furthermore, polyamines play crucial roles in plant growth and stress response. researchgate.netmdpi.com While this compound is a synthetic compound, research into its effects on plant physiology could yield new insights into the biological activity of polyamines and potentially lead to the development of novel plant growth regulators.
The convergence of organic synthesis, materials science, and biology will be crucial for unlocking the full potential of this compound. Collaborative efforts across these disciplines will undoubtedly lead to innovative solutions for some of the most pressing scientific and technological challenges.
Q & A
Q. What are the standard synthetic routes for (1-amino-2-methylpropan-2-yl)diethylamine, and how can purity be ensured during synthesis?
- Methodological Answer : The synthesis typically involves nucleophilic substitution followed by reduction. For example, reacting diethylamine with a halogenated precursor like 1-chloro-2-methylpropan-2-amine under basic conditions (e.g., NaOH) forms an intermediate, which is then reduced using sodium borohydride (NaBH₄) to yield the final product .
- Purity Assurance :
- Analytical Techniques : Employ nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and gas chromatography-mass spectrometry (GC-MS) to detect impurities .
- Purification : Use column chromatography with a polar stationary phase (e.g., silica gel) and non-polar solvent mixtures (e.g., hexane/ethyl acetate) to isolate high-purity fractions .
Q. How is this compound characterized in research settings?
- Methodological Answer :
- Structural Confirmation :
- ¹H/¹³C NMR : Identifies proton environments and carbon frameworks (e.g., distinguishing ethyl and methyl groups) .
- FT-IR : Detects functional groups like NH₂ (stretch ~3300 cm⁻¹) and C-N (stretch ~1250 cm⁻¹) .
- Quantitative Analysis :
- HPLC : Measures purity using reverse-phase columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound in asymmetric synthesis?
- Methodological Answer :
- Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) to improve enantiomeric excess (ee) .
- Solvent Effects : Compare polar aprotic solvents (e.g., DMF) vs. non-polar solvents (e.g., toluene) to balance reactivity and stereoselectivity .
- Kinetic Studies : Use in-situ FT-IR or Raman spectroscopy to monitor intermediate formation and adjust reaction time/temperature dynamically .
Q. What experimental strategies resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer :
- Dose-Response Analysis : Conduct assays (e.g., enzyme inhibition) at varying concentrations (1 nM–100 µM) to identify non-linear effects .
- Target Validation : Use CRISPR-Cas9 knockout models to confirm specificity for suspected receptors (e.g., GPCRs) .
- Meta-Analysis : Apply statistical tools (e.g., Bayesian hierarchical modeling) to reconcile discrepancies in IC₅₀ values from independent studies .
Q. How does stereochemistry influence the compound’s reactivity in catalytic applications?
- Methodological Answer :
- Comparative Studies : Synthesize enantiomers (R/S) and evaluate their efficiency in asymmetric catalysis (e.g., aldol reactions) .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to simulate transition states and identify stereochemical barriers to reactivity .
- X-ray Crystallography : Resolve crystal structures of catalyst-substrate complexes to correlate stereochemistry with activity .
Safety and Handling (Advanced)
Q. What advanced safety protocols are recommended for large-scale synthesis of this compound?
- Methodological Answer :
- Ventilation : Use fume hoods with ≥100 ft/min face velocity to prevent amine vapor accumulation .
- Reactivity Hazards : Avoid strong oxidizers (e.g., KMnO₄) to prevent exothermic decomposition .
- Spill Management : Neutralize spills with 5% acetic acid before absorption in vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
